molecular formula C18H35NO4 B1227632 Undecanoylcarnitine CAS No. 142759-00-0

Undecanoylcarnitine

Cat. No.: B1227632
CAS No.: 142759-00-0
M. Wt: 329.5 g/mol
InChI Key: FPUYBGZEWPJSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undecanoylcarnitine (C11:0) is a medium-chain acylcarnitine, formed by the esterification of undecanoic acid (an 11-carbon saturated fatty acid) with L-carnitine. It facilitates the transport of fatty acids into mitochondria for β-oxidation, a critical process for energy production . Acylcarnitines are categorized into nine classes based on acyl group characteristics, with this compound classified under medium-chain acylcarnitines (C8–C12) . Recent studies highlight its role as a biomarker in metabolic disorders and diseases such as non-muscle invasive bladder cancer (NMIBC), where its levels are significantly decreased .

Properties

CAS No.

142759-00-0

Molecular Formula

C18H35NO4

Molecular Weight

329.5 g/mol

IUPAC Name

4-(trimethylazaniumyl)-3-undecanoyloxybutanoate

InChI

InChI=1S/C18H35NO4/c1-5-6-7-8-9-10-11-12-13-18(22)23-16(14-17(20)21)15-19(2,3)4/h16H,5-15H2,1-4H3

InChI Key

FPUYBGZEWPJSDX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

physical_description

Solid

Synonyms

undecanoyl carnitine
undecanoylcarnitine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The chain length of the acyl group distinguishes acylcarnitines in terms of molecular weight, solubility, and metabolic pathways. Key comparisons include:

Compound Chain Length Molecular Weight (g/mol) Relative Abundance (Example Study) Classification
Decanoylcarnitine (C10) C10:0 315.24 0 (London air pollution study) Medium-chain
Undecanoylcarnitine C11:0 329.26 1.69 Medium-chain
Dodecanoylcarnitine (C12) C12:0 343.27 Not reported Medium-chain
Stearoylcarnitine (C18) C18:0 526.32 11.19 Long-chain

Data derived from mass spectrometry analyses (e.g., air pollution biomonitoring) reveal that longer-chain acylcarnitines like stearoylcarnitine exhibit higher relative abundances in certain contexts, possibly due to environmental exposure or tissue-specific accumulation .

Diagnostic and Clinical Relevance

  • Dodecanoylcarnitine: Elevated plasma concentrations are diagnostic for inherited metabolic disorders, emphasizing the specificity of chain length in biomarker applications .
  • Hydroxylated variants (e.g., 3-hydroxytetradecanoyl carnitine): Modified acyl groups may indicate peroxisomal dysfunction or oxidative stress .

Key Research Findings and Discrepancies

  • inaccurately groups this compound under the "acetyl-carnitine family" (typically C2), likely due to functional overlap in acetylation processes rather than structural similarity . Correct classification as a medium-chain acylcarnitine is supported by HMDB data .
  • Chain-length-dependent abundance patterns (e.g., higher stearoylcarnitine levels in environmental studies) suggest context-specific metabolic or exposure-related dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecanoylcarnitine
Reactant of Route 2
Reactant of Route 2
Undecanoylcarnitine

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